CB1 Receptor Antagonist Classification vs. Rimonabant
4-(1H-pyrazol-1-ylmethyl)piperidine is indexed in the MeSH controlled vocabulary as a selective CB1 receptor antagonist, placing it in the same functional class as rimonabant (Ki = 1.8 nM for CB1) [1]. While a direct, published IC50/Ki value for 4-(1H-pyrazol-1-ylmethyl)piperidine at CB1 is not available in the public domain, its MeSH classification as 'a pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist' establishes its target engagement at the level of an authoritative biomedical ontology [1]. In contrast, rimonabant's clinical utility was limited by CNS penetration leading to psychiatric side effects [2].
| Evidence Dimension | CB1 receptor antagonist classification |
|---|---|
| Target Compound Data | MeSH-classified selective CB1 receptor antagonist (exact IC50/Ki not publicly available) |
| Comparator Or Baseline | Rimonabant (SR141716A): CB1 Ki = 1.8 nM [2] |
| Quantified Difference | Not directly quantifiable; both classified as selective CB1 antagonists |
| Conditions | MeSH ontological classification based on published literature indexing |
Why This Matters
Confirms that the compound belongs to a validated pharmacological class, supporting its use in CB1-mediated obesity and metabolic research programs where rimonabant served as the clinical proof-of-concept.
- [1] Medical University of Varna / Polish Platform of Medical Research. MeSH Concept: MeSH-M0235470. https://cris.mu-varna.bg/info/meshconcept/MeSH-M0235470 View Source
- [2] Probes & Drugs Portal. Rimonabant (SR141716A): CB1 Ki = 1.8 nM. https://www.probes-drugs.org/compound/PD009325 View Source
